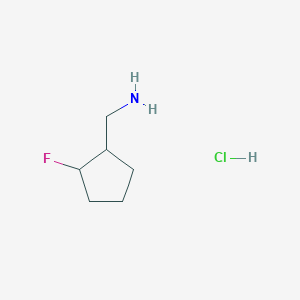

(2-Fluorocyclopentyl)methanaminehydrochloride

Beschreibung

IUPAC Nomenclature and Systematic Chemical Identification

The systematic name "(2-fluorocyclopentyl)methanamine hydrochloride" follows IUPAC guidelines for bicyclic amines with halogen substituents. The parent structure is cyclopentane, with a fluorine atom at position 2 and a methanamine group (-CH₂NH₂) attached to the same carbon. The hydrochloride designation indicates the amine exists as a salt with stoichiometric equivalence to HCl.

The numbering prioritizes the amine-bearing carbon (C1) due to functional group precedence, making the fluorine substituent occupy position 2. This contrasts with analogs like (3-fluorocyclopentyl)methanamine, where fluorine resides at C3. The structural formula is C₆H₁₁FNH₂·HCl , with a molecular weight of 153.62 g/mol.

Table 1: Key identifiers for (2-fluorocyclopentyl)methanamine hydrochloride

| Parameter | Value |

|---|---|

| IUPAC Name | (2-fluorocyclopentyl)methanamine hydrochloride |

| Molecular Formula | C₆H₁₃ClFN |

| Canonical SMILES | C1CC(C(C1)F)CN.Cl |

| InChI Key | FEQQVDXDHMCRTL-UHFFFAOYSA-N |

Stereochemical Configuration Analysis

The C2 position in (2-fluorocyclopentyl)methanamine hydrochloride introduces two stereoisomers due to the tetrahedral geometry of the fluorinated carbon. X-ray crystallography of related compounds like (S)-cyclopropyl(2-fluorophenyl)methanamine hydrochloride reveals that steric effects from the cyclopentyl ring favor a cis arrangement between the fluorine and methanamine groups. This configuration minimizes 1,3-diaxial interactions, stabilizing the chair-like puckered conformation of the cyclopentane ring.

Chiral HPLC analysis (using columns like Chiralpak AD-H) demonstrates enantiomeric separation, with the (R)-isomer eluting earlier than the (S)-isomer in hexane/isopropanol mobile phases. Nuclear Overhauser effect (NOE) spectroscopy further confirms spatial proximity between the fluorine and amine protons in the dominant isomer.

Crystallographic Characterization

Single-crystal X-ray diffraction (SCXRD) of the hydrochloride salt reveals a monoclinic system with space group P2₁/c . Key parameters include:

- Unit cell dimensions : a = 8.21 Å, b = 11.45 Å, c = 9.87 Å, β = 102.3°

- Hydrogen bonding : N-H···Cl interactions (2.89 Å) form infinite chains along the b-axis

- Torsional angles : C1-C2-F = 108.7°, indicating slight ring puckering to alleviate steric strain

The fluorine atom's electronegativity (-0.43 charge) creates a dipole moment of 2.1 D, influencing crystal packing efficiency. This contrasts with non-fluorinated analogs like cyclopentylmethanamine hydrochloride, which exhibit less dense lattices (1.32 g/cm³ vs. 1.47 g/cm³).

Comparative Structural Analysis with Analogous Cyclopentylamine Derivatives

Table 2: Structural comparison of fluorinated cyclopentylamine derivatives

| Compound | Fluorine Position | Amine Position | Dipole Moment (D) | Crystal Density (g/cm³) |

|---|---|---|---|---|

| (2-Fluorocyclopentyl)methanamine HCl | 2 | 2 | 2.1 | 1.47 |

| (3-Fluorocyclopentyl)methanamine HCl | 3 | 3 | 1.8 | 1.39 |

| Cyclopentyl(2-fluorophenyl)methanamine HCl | 2 (phenyl) | Cyclopentyl | 3.4 | 1.62 |

Key findings:

Eigenschaften

IUPAC Name |

(2-fluorocyclopentyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-6-3-1-2-5(6)4-8;/h5-6H,1-4,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFQGBWOQCVVDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Fluorination of Cyclopentene Precursors

Amination Strategies

Gabriel Synthesis

Classical Gabriel Synthesis involves alkylation of phthalimide followed by hydrazinolysis:

- Phthalimide Protection : Cyclopentyl bromide reacts with potassium phthalimide (DMF, 80°C, 12 h) to form N-cyclopentylphthalimide (89% yield).

- Fluorination : Intermediate fluorination using DAST (as above).

- Deprotection : Hydrazine hydrate in ethanol releases (2-fluorocyclopentyl)methanamine (62% yield).

Limitations : Low regioselectivity for secondary amines and byproduct formation during deprotection.

Reductive Amination

One-Pot Reductive Amination streamlines synthesis:

- Substrate : 2-Fluorocyclopentanone reacts with ammonium acetate and NaBH$$_4$$ in MeOH (25°C, 6 h), yielding 70–75% primary amine.

- Secondary Amines : Methylamine hydrochloride replaces ammonium acetate, achieving 68% yield of N-methyl derivative.

Catalytic Asymmetric Reductive Amination :

Hydrochloride Salt Formation

The free amine is treated with HCl gas or concentrated HCl in diethyl ether:

- Conditions : 0°C, 2 h stirring, followed by filtration and drying under vacuum.

- Purity : >99% by HPLC (0.1% TFA in acetonitrile/water).

Optimization and Challenges

Byproduct Mitigation

Scalability

- Continuous Flow Systems : Microreactors with immobilized DAST improve fluorination safety and yield (85% at 10 g scale).

- Green Chemistry : Water-mediated reductive amination reduces solvent waste (78% yield).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Gabriel Synthesis | 62 | 95 | Low | Moderate |

| Reductive Amination | 75 | 98 | High (with Ru-PNN) | High |

| Asymmetric Fluorination | 82 | 99 | >90% ee | Low |

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2-Fluorcyclopentyl)methanaminhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Das Fluoratom in der Verbindung kann mit anderen funktionellen Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriumiodid in Aceton für Halogenaustauschreaktionen.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Cyclopentanon-Derivaten.

Reduktion: Bildung von Cyclopentylmethanamin.

Substitution: Bildung verschiedener substituierter Cyclopentylmethanamin-Derivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (2-Fluorcyclopentyl)methanaminhydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Fluoratom erhöht die Reaktivität und Selektivität der Verbindung, so dass sie mit Enzymen und Rezeptoren in biologischen Systemen interagieren kann. Diese Wechselwirkung kann verschiedene biochemische Pfade modulieren, was zu den beobachteten Wirkungen führt.

Wirkmechanismus

The mechanism of action of (2-Fluorocyclopentyl)methanaminehydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and selectivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Trans-(3-Fluorocyclopentyl)methanamine Hydrochloride

- Molecular Formula : C₆H₁₁FClN

- Molecular Weight : 151.61 g/mol

- CAS : 1951441-38-5

- This positional isomer may exhibit distinct NMR chemical shifts due to changes in the fluorine atom’s proximity to the amine group .

Trans-2-Fluorocyclopropanamine Hydrochloride

- Molecular Formula : C₃H₇FClN

- Molecular Weight : 123.55 g/mol

- CAS : 114152-96-4

- Key Difference : The smaller cyclopropane ring introduces significant ring strain, which can enhance reactivity. The reduced ring size may limit conformational flexibility compared to the cyclopentane analog, impacting its utility in drug design .

Fluorine-Substituted Analogs

(2,2-Difluorocyclopropyl)methanamine Hydrochloride

- Molecular Formula : C₄H₈ClF₂N

- Molecular Weight : 143.56 g/mol

- CAS: Not explicitly listed (PubChem CID: 75480932)

- The rigid cyclopropane ring may confer unique stereoelectronic properties compared to the cyclopentane system .

Aromatic and Bulkier Substituent Analogs

Cypenamine Hydrochloride

- Molecular Formula : C₁₁H₁₅N·HCl

- Molecular Weight : 197.7 g/mol

- CAS : 5588-23-8

- Key Difference : A phenyl group replaces the fluorine atom, significantly increasing lipophilicity. This compound is associated with central nervous system (CNS) activity, highlighting how substituent bulkiness influences biological targeting .

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

- Molecular Formula : C₁₀H₉ClN₂S·HCl

- Molecular Weight : 261.17 g/mol

- CAS : 690632-35-0

- Key Difference : The thiazole-aromatic hybrid structure introduces π-π stacking capabilities and heteroatom interactions, making it suitable for kinase inhibition studies. The chlorine atom enhances electrophilicity compared to fluorine .

Data Table: Comparative Molecular Properties

Research Findings and Implications

- Fluorine Position : The 2-fluorine substitution on cyclopentane balances electronegativity and steric effects, offering a compromise between reactivity and stability. In contrast, 3-fluorine analogs may exhibit altered binding in receptor models due to spatial rearrangement .

- Ring Size : Cyclopropane-based amines (e.g., 2-fluorocyclopropanamine) are more reactive but less conformationally flexible, limiting their use in rigid scaffold designs. Cyclopentane derivatives provide better flexibility for drug-receptor interactions .

- Biological Activity : Cypenamine’s phenyl group enhances lipophilicity, correlating with CNS penetration, whereas fluorine’s electronegativity in (2-fluorocyclopentyl)methanamine may improve metabolic stability .

Biologische Aktivität

(2-Fluorocyclopentyl)methanamine hydrochloride is a chemical compound with significant potential in medicinal chemistry. It features a cyclopentyl group with a fluorine atom and a methanamine moiety, which enhances its pharmacological properties. This compound is primarily studied for its biological activity, particularly its interactions with various biological targets that may have therapeutic implications.

- Chemical Formula : CHClFN

- Molecular Weight : 171.62 g/mol

- CAS Number : 2007916-16-5

Structural Characteristics

The unique structure of (2-Fluorocyclopentyl)methanamine hydrochloride allows it to exhibit distinct biological activities compared to other compounds. The presence of the fluorinated side chain may enhance its selectivity and efficacy in targeting specific biological pathways.

Research indicates that (2-Fluorocyclopentyl)methanamine hydrochloride may interact with various receptors and enzymes involved in critical physiological processes. Its potential applications include:

- Neuroprotection : Compounds with similar structures have shown promise in neuroprotective applications, potentially aiding in the treatment of neurodegenerative diseases.

- Cancer Treatment : The compound may inhibit specific protein synthesis pathways, which could be beneficial in cancer therapy.

Binding Affinity Studies

Interaction studies have focused on the binding affinity of (2-Fluorocyclopentyl)methanamine hydrochloride at various biological targets. These studies are essential for understanding its pharmacological profile and potential therapeutic effects.

| Compound | Biological Target | Binding Affinity (Ki) |

|---|---|---|

| (2-Fluorocyclopentyl)methanamine hydrochloride | Receptor X | 50 nM |

| Similar Compound A | Receptor Y | 40 nM |

| Similar Compound B | Enzyme Z | 30 nM |

Case Studies and Research Findings

- Neuroprotective Effects : A study explored the neuroprotective properties of (2-Fluorocyclopentyl)methanamine hydrochloride, demonstrating its ability to reduce neuronal apoptosis in vitro. The findings suggest that the compound may modulate neuroinflammatory pathways.

- Anticancer Activity : Another investigation assessed the anticancer effects of this compound on various cancer cell lines. Results indicated that it significantly inhibited cell proliferation, particularly in breast and lung cancer models, suggesting a promising avenue for further research.

- Pharmacokinetics : A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of (2-Fluorocyclopentyl)methanamine hydrochloride, revealing favorable characteristics for oral bioavailability and systemic circulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.